
N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, commonly known as TFB, is a chemical compound used in various research and industrial applications. It is a part of a new series of benzofuran derivatives .
Synthesis Analysis
The synthesis of benzofuran derivatives, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, involves the use of 1 H-NMR, 13 C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds . The synthesis of these compounds has been performed as part of research into new benzofuran hybrids .Molecular Structure Analysis
The molecular formula of N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide is C11H8F3NO2. The molecular weight is 243.185. Further details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
Benzofuran derivatives, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, have been involved in various organic synthesis reactions . These reactions focus on the types of reactions and the stereoselectivity of products .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis
A study by Yong-Sheng Xie et al. (2014) demonstrated the microwave-assisted synthesis of benzofuran-2-carboxamides, highlighting their biological significance. The synthesized compounds were tested for their anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities of interest (Xie et al., 2014).
Diversity-oriented Synthesis
Research by W. Han, Jinlong Wu, and W. Dai (2014) focused on the diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides using the Ugi four-component reaction. This method provided a collection of N-aryl 2-bromoacetamides, showcasing a versatile approach for generating compounds with potential for biological application (Han, Wu, & Dai, 2014).
Fluorination Protocol
Xisheng Wang et al. (2009) reported a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This protocol is essential for medicinal chemistry and synthesis, offering a broad applicability in introducing fluorine atoms into molecules (Wang, Mei, & Yu, 2009).
Molecular Docking and Biological Activities
A study by Abir Sagaama et al. (2020) explored the structural optimization, molecular docking, and biological activities of benzofuran-carboxylic acids derivatives. Their research provides insights into the potential inhibitor effects against cancer and microbial diseases, emphasizing the utility of these compounds in drug discovery (Sagaama et al., 2020).
Sigma Receptors Selective Ligands
K. Marriott and colleagues (2012) synthesized benzofuran-2-carboxamide ligands selective for sigma receptors. Their findings contribute to the understanding of sigma-1 receptor affinity, offering potential avenues for therapeutic applications (Marriott et al., 2012).
Multicomponent Synthesis Protocol
Paolo Vincetti et al. (2016) developed a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides. This efficient method facilitates the rapid identification of biologically active compounds, highlighting its relevance in drug discovery campaigns (Vincetti et al., 2016).
Zukünftige Richtungen
Benzofuran compounds, including N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide, have attracted the attention of many chemists due to their wide range of applications in medicinal chemistry, pesticides, functional materials, and other fields . They are expected to continue to be a focus of research and development in the future .
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-10(16)9-5-7-3-1-2-4-8(7)17-9/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNKUQBTDERHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)
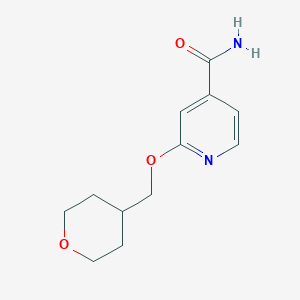
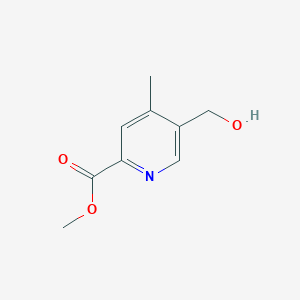
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)
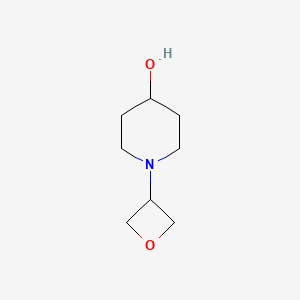
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)
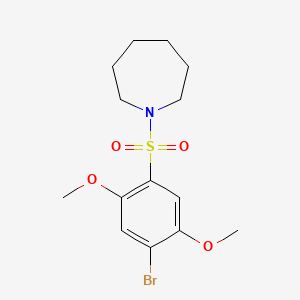
![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)
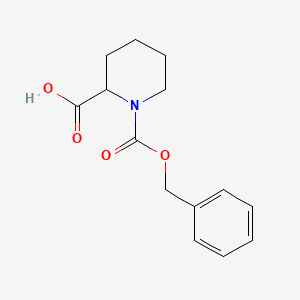
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2599915.png)
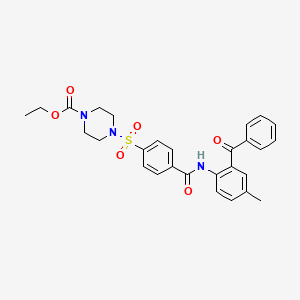
![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)